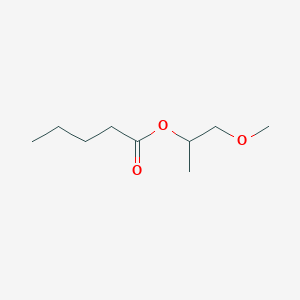
1-Methoxypropan-2-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl pentanoate is an organic compound belonging to the ester family. It is characterized by its pleasant odor and is commonly used in various industrial applications due to its solvent properties. The compound is formed by the esterification of 1-methoxypropan-2-ol and pentanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypropan-2-yl pentanoate can be synthesized through the esterification reaction between 1-methoxypropan-2-ol and pentanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the esterification process is often conducted in a continuous flow reactor to maximize efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypropan-2-yl pentanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 1-methoxypropan-2-ol and pentanoic acid.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed:
Hydrolysis: 1-Methoxypropan-2-ol and pentanoic acid.
Transesterification: A different ester and alcohol.
Reduction: The corresponding alcohol.
Scientific Research Applications
1-Methoxypropan-2-yl pentanoate has various applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of coatings, inks, and adhesives due to its excellent solvent capabilities.
Mechanism of Action
The mechanism of action of 1-methoxypropan-2-yl pentanoate primarily involves its role as a solvent. It can dissolve a wide range of organic compounds, facilitating various chemical reactions. The ester functional group can undergo hydrolysis, transesterification, and reduction, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
1-Methoxypropan-2-yl acetate: Another ester with similar solvent properties but different reactivity due to the acetate group.
Propylene glycol methyl ether: A glycol ether with similar solvent properties but different chemical structure and reactivity.
Ethyl acetate: A common ester used as a solvent with different physical and chemical properties.
Uniqueness: 1-Methoxypropan-2-yl pentanoate is unique due to its specific combination of solvent properties and reactivity. Its ability to undergo various chemical reactions while maintaining excellent solvent capabilities makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5451-90-1 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-methoxypropan-2-yl pentanoate |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-9(10)12-8(2)7-11-3/h8H,4-7H2,1-3H3 |
InChI Key |
IOQOAKZXOSLXED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


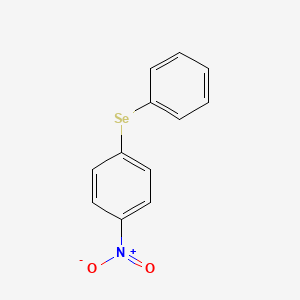
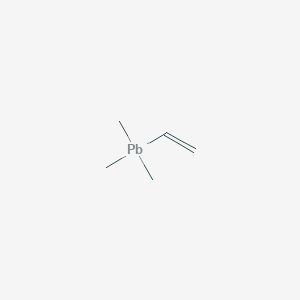
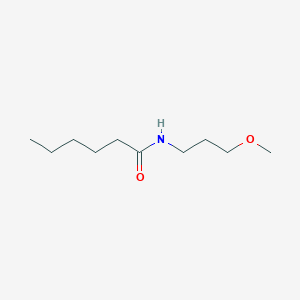
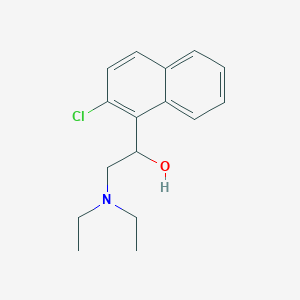
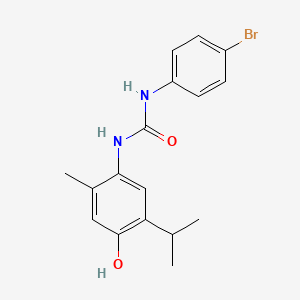
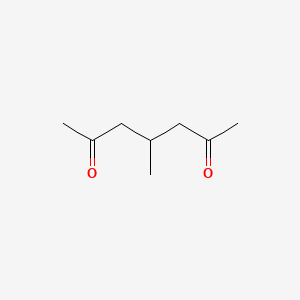
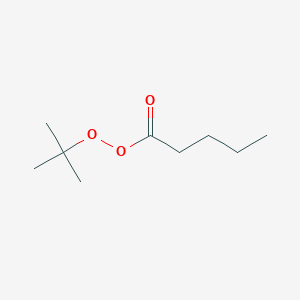
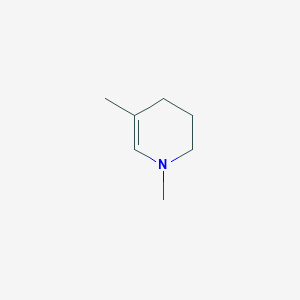

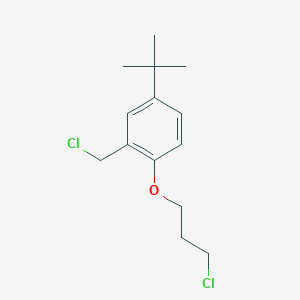
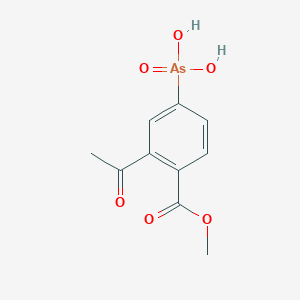
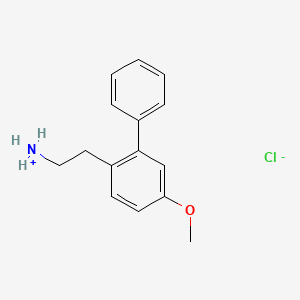
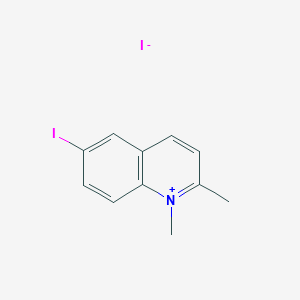
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
